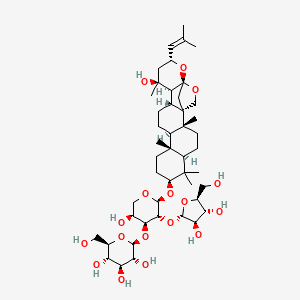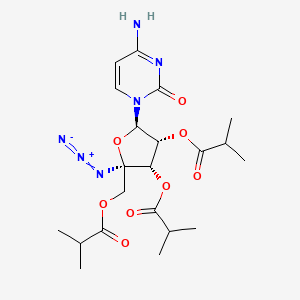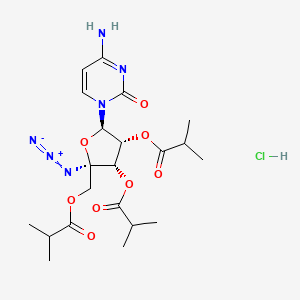
ブレキシピプラゾール
概要
説明
ブレキシピプラゾールは、レクスルチという商品名で販売されている非定型抗精神病薬で、主に重度のうつ病、統合失調症、アルツハイマー病による認知症に伴う興奮状態の治療に使用されます . これは、大塚製薬株式会社とH. ルンドベック社によって開発され、2015年7月に米国で医療使用が承認されました . ブレキシピプラゾールは、セロトニン、ドーパミン、αアドレナリン受容体に対する高い親和性で知られており、セロトニン-ドーパミン活性調節薬です .
2. 製法
ブレキシピプラゾールは、いくつかの重要な中間体を用いた複数段階のプロセスによって合成されます。合成ルートの1つは、1,4-ブタンジオールを出発物質として用いるものです。 このプロセスには、以下の手順が含まれます :
1,4-ブタンジオールのジ保護: アルコール基がトシル基で活性化されます。
カップリング反応: ジ保護された1,4-ブタンジオールを、7-ヒドロキシ-2(1H)-キノリン-2-オンとピペラジン-1-ベンゾ[b]チオフェン-4-イル塩酸塩と、炭酸カリウムを塩基として反応させます。
スピロ-トシル塩の生成: この反応により、新規な中間体であるスピロ-トシル塩が生成されます。
工業生産方法では、高収率と高純度を確保するためにこれらの反応を最適化し、多くの場合、高速液体クロマトグラフィー(HPLC)などの分析手法を使用してプロセスを監視します .
科学的研究の応用
Brexpiprazole has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist . It has a high affinity for serotonin, dopamine, and alpha (α)-adrenergic receptors . Brexpiprazole is mainly metabolized by CYP3A4 and CYP2D6 .
Cellular Effects
Brexpiprazole has been shown to inhibit the proliferation and suppress the migration ability of colorectal cancer cells . It exerts these effects by inhibiting the EGFR pathway . It also induces mitochondrial toxicity in primary embryonic mouse neurons .
Molecular Mechanism
The efficacy of Brexpiprazole may be attributed to combined partial agonist activity at 5-HT 1A and dopamine D2 receptors, and antagonist activity at 5-HT 2A receptors . It has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel .
Temporal Effects in Laboratory Settings
In laboratory settings, aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability .
Metabolic Pathways
Brexpiprazole is mainly metabolized by CYP3A4 and CYP2D6 . Brexpiprazole and its major metabolite, DM-3411, were the predominant drug moieties in the systemic circulation following single and multiple dose administration .
Transport and Distribution
Brexpiprazole has a large volume of distribution following intravenous administration, indicating extravascular distribution . It is highly bound (>99%) to albumin and α1-acid glycoprotein .
準備方法
Brexpiprazole is synthesized through a multi-step process involving several key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material. The process includes the following steps :
Diprotecting 1,4-butanediol: The alcoholic group is activated with a tosyl group.
Coupling Reaction: The diprotected 1,4-butanediol is reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base.
Formation of Spiro-Tosyl Salt: The reaction results in the formation of a novel intermediate, the spiro-tosyl salt.
Industrial production methods involve optimizing these reactions to ensure high yield and purity, often using high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the process .
化学反応の分析
ブレキシピプラゾールは、以下を含むさまざまな化学反応を起こします。
酸化: ブレキシピプラゾールは、2,3-ジシアノ-5,6-ジクロロベンゾキノンなどの試薬を用いて酸化し、特定の中間体を生成することができます.
置換: この化合物は、7-ヒドロキシ-2(1H)-キノリン-2-オンとクロロブロモブタンをカップリングさせて7-(4-クロロブトキシ)-1H-キノリン-2-オンを生成するような置換反応を起こします。.
アミノ化: 新規なパラジウム触媒によるブッフバルト-ハートウィッグカップリング反応を使用して、ベンゾ[b]チオフェンと7-ブトキシキノリン-2(1H)-オンのフラグメント間にピペラジンコアを結合させます.
これらの反応に一般的に用いられる試薬には、炭酸カリウム、炭酸ナトリウム、N,N-ジメチルアセトアミド、パラジウム触媒などがあります。 これらの反応によって生成される主な生成物は、ブレキシピプラゾール最終化合物に至る中間体です .
4. 科学研究への応用
ブレキシピプラゾールは、幅広い科学研究への応用があります。
化学: これは、新規合成ルートと分析手法の開発におけるモデル化合物として使用され、不純物の存在下での定量化のための品質による設計に基づく超高速液体クロマトグラフィー(UPLC)手法などがあります.
生物学: ブレキシピプラゾールは、セロトニン受容体とドーパミン受容体に対する影響が研究されており、受容体結合と活性調節に関する知見が得られています.
医学: これは、重度のうつ病、統合失調症、アルツハイマー病による認知症に伴う興奮状態など、精神疾患の治療のための臨床研究に使用されます.
産業: ブレキシピプラゾールは、製薬業界で新規抗精神病薬の開発に用いられ、品質管理プロセスにおける基準物質として使用されます.
類似化合物との比較
ブレキシピプラゾールは、しばしば別の非定型抗精神病薬であるアリピプラゾールと比較されます。両方の化合物は、ドーパミンとセロトニン受容体の部分アゴニストとしての作用機序に類似性を示しています。 ブレキシピプラゾールにはいくつかの独自の特性があります :
低い固有活性: ブレキシピプラゾールは、アリピプラゾールと比較してD2受容体における固有活性が低いため、アカシジアや錐体外路症状などの副作用が少なくなる可能性があります.
セロトニン受容体に対する高い親和性: ブレキシピプラゾールは、5-HT2A受容体と5-HT1A受容体に対してより強いアンタゴニスト効果を示し、うつ症状の治療効果を高める可能性があります.
優れた耐用性: 臨床研究では、ブレキシピプラゾールは、アリピプラゾールと比較して耐用性が向上し、副作用の発症率が低い可能性があることを示唆しています.
その他の類似化合物には、リスペリドン、クエチアピン、オランザピンなどがあり、これらは精神疾患の治療にも使用されますが、受容体結合プロファイルと副作用プロファイルが異なります。
特性
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238527 | |
| Record name | Brexpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |
| Record name | Brexpiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913611-97-9 | |
| Record name | Brexpiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brexpiprazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brexpiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brexpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BREXPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)
